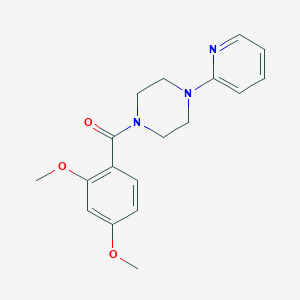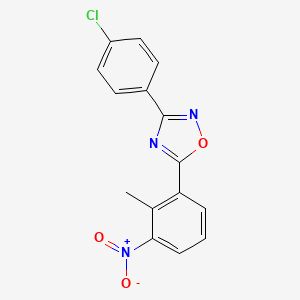
3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide, also known as IMB-6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMB-6 is a small molecule that belongs to the class of isoxazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide is not fully understood, but it has been suggested that it inhibits the activity of certain enzymes that are involved in the progression of various diseases. 3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide has also been found to modulate the activity of certain signaling pathways that are implicated in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. 3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide has also been found to modulate the expression of certain genes that are involved in the regulation of various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide has several advantages for lab experiments, such as its ease of synthesis, low cost, and high stability. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide has several potential future directions for scientific research. It can be further studied for its potential applications in the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammatory diseases. 3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide can also be further modified to improve its pharmacokinetic properties and reduce its potential toxicity. Additionally, 3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide can be studied for its potential as a molecular probe for the identification of certain enzymes and signaling pathways that are implicated in the progression of various diseases.
Conclusion:
In conclusion, 3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using various methods and has been extensively studied for its potential as a therapeutic agent for various diseases. 3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide has several advantages and limitations for lab experiments and has several potential future directions for scientific research.
Méthodes De Synthèse
3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide can be synthesized using various methods, such as the reaction of 3-amino-4-methylbenzoic acid with isopropyl alcohol and acetic anhydride in the presence of sulfuric acid. Another method involves the reaction of 3-amino-4-methylbenzoic acid with thionyl chloride followed by the reaction with isopropyl alcohol and hydroxylamine hydrochloride. The yield of 3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide using these methods ranges from 40-60%.
Applications De Recherche Scientifique
3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective activities. 3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)18-12-6-4-5-11(8-12)14(17)15-13-7-10(3)19-16-13/h4-9H,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGZJHIARPQOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976801 |
Source


|
| Record name | N-(5-Methyl-1,2-oxazol-3(2H)-ylidene)-3-[(propan-2-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-yloxy)benzamide | |
CAS RN |
6131-75-5 |
Source


|
| Record name | N-(5-Methyl-1,2-oxazol-3(2H)-ylidene)-3-[(propan-2-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5708266.png)
![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5708280.png)
![1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B5708288.png)
![N-[2-chloro-5-(propionylamino)phenyl]nicotinamide](/img/structure/B5708295.png)
![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)


![N-{4-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5708336.png)
![2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5708340.png)

![N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5708352.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5708358.png)
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)
![6-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5708368.png)